N1-(4-ethoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Overview
Description
N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid. The compound’s structure includes an ethoxyphenyl group and a pyrrolidinylpropyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The compound N1-(4-ethoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a versatile material used in scientific research. It is known to bind with high affinity to multiple receptors . .
Biochemical Pathways
The compound may affect various biochemical pathways due to its broad-spectrum biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinylpropyl Intermediate: The pyrrolidinylpropyl group can be synthesized by reacting 2-pyrrolidone with 3-bromopropylamine in the presence of a base.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the pyrrolidinylpropyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the oxamide bond.
Industrial Production Methods
Industrial production of N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N’-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide: Similar structure with a methoxy group instead of an ethoxy group.
N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)ethyl]oxamide: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-2-24-14-8-6-13(7-9-14)19-17(23)16(22)18-10-4-12-20-11-3-5-15(20)21/h6-9H,2-5,10-12H2,1H3,(H,18,22)(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTGRVCIXBLTCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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